![molecular formula C16H17N3O3S B5677092 3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, demonstrating the complexity of achieving specific molecular structures. For example, studies have detailed the synthesis of extended π-conjugated chromophores and various sulfonamide derivatives, indicating the versatility and complexity of synthetic strategies in organic chemistry (Antony et al., 2019), (Wen-jun, 2007).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal diverse structural features and stability factors, such as hydrogen bonding and π–π stacking interactions, which significantly influence molecular packing and alignment (Antony et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a wide range of reactivities and product formations. For instance, the electrochemical synthesis of cobalt(II) complexes with tosylamides highlights the methodological advancements in the synthesis of metal-organic frameworks (Cabaleiro et al., 2000).
Physical Properties Analysis
Studies on the physical properties of similar compounds have been conducted, focusing on aspects such as thermal stability, optical properties, and crystallization behavior, which are crucial for understanding the material's suitability for various applications (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity under different conditions and the formation of various derivatives, are explored through synthetic routes and reaction mechanisms, providing insights into the molecule's versatility and potential applications (Wen-jun, 2007), (Cabaleiro et al., 2000).
properties
IUPAC Name |
3-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(2)11-16(20)18-13-6-8-14(9-7-13)23(21,22)19-15-5-3-4-10-17-15/h3-11H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKVIXPZGCBRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide |
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